molecular formula C7H12N4O B1621342 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 21254-24-0

5-amino-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B1621342
CAS No.: 21254-24-0
M. Wt: 168.2 g/mol
InChI Key: CVWQIYNNOPJHPG-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide (CAS: 21254-24-0) is a pyrazole derivative characterized by a five-membered aromatic ring with substituents at positions 1 (isopropyl), 4 (carboxamide), and 5 (amino group) . Its molecular formula is C₇H₁₂N₄O, with an average molecular weight of 168.20 g/mol. It is commonly used in pharmaceutical and agrochemical research due to its versatility as a synthetic intermediate .

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-6(8)5(3-10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWQIYNNOPJHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361416
Record name 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-24-0
Record name 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water, which provides an eco-friendly and efficient method . The reaction conditions often involve room temperature and the use of green solvents to ensure an environmentally benign process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent waste, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a pan-FGFR covalent inhibitor, it binds irreversibly to the FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, thereby inhibiting their activity . This inhibition leads to the suppression of cancer cell proliferation and tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Variations

The pyrazole scaffold is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Positions) Functional Group Differences Molecular Weight (g/mol) Key References
5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide (21254-24-0) 1: isopropyl; 4: carboxamide; 5: amino Reference compound 168.20
5-Amino-1H-pyrazole-4-carboxamide (52906-16-8) 1: H; 4: carboxamide; 5: amino Lacks isopropyl group at position 1 140.13
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (N/A) 1: methyl; 3: propyl; 4: amino; 5: carboxamide Amino and carboxamide positions swapped 196.25
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (178182-49-5) 1: phenyl; 4: carboxylic acid; 5: isopropyl Carboxylic acid instead of carboxamide 244.28
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (N/A) 1: carboximidamide; 5: 4-methoxyphenyl Carboximidamide group; dihydro pyrazole core 293.34
Key Observations:

Substituent Effects: The isopropyl group at position 1 in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., 5-Amino-1H-pyrazole-4-carboxamide) . Carboxamide vs.

Implications for Research and Development

The structural nuances of these pyrazole derivatives dictate their applications:

  • Pharmacology : Carboxamide-containing derivatives (e.g., 21254-24-0) are often explored as kinase inhibitors or enzyme modulators due to their hydrogen-bonding capacity.
  • Agrochemicals : Lipophilic groups (e.g., isopropyl or phenyl) enhance membrane permeability, making such analogs suitable for pesticide development .

Biological Activity

5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . It functions as a pan-FGFR covalent inhibitor , effectively targeting both wild-type FGFRs and gatekeeper mutants. This inhibition disrupts the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and migration, especially in cancer cells where FGFRs are often overexpressed or mutated .

Biochemical Pathways

The compound has demonstrated nanomolar activity against various FGFRs:

  • FGFR1 : IC50_{50} = 46 nM
  • FGFR2 : IC50_{50} = 41 nM
  • FGFR3 : IC50_{50} = 99 nM
  • FGFR2 V564F mutant : IC50_{50} = 62 nM .

This indicates a strong potential for therapeutic applications in cancers associated with aberrant FGFR signaling.

Pharmacological Properties

Cellular Effects

In vitro studies have shown that this compound effectively suppresses the proliferation of various cancer cell lines:

  • NCI-H520 lung cancer cells: IC50_{50} = 19 nM
  • SNU-16 gastric cancer cells: IC50_{50} = 59 nM
  • KATO III gastric cancer cells: IC50_{50} = 73 nM .

These results underscore the compound's efficacy in targeting cancer cells with aberrant FGFR activity.

Table 1: Summary of Biological Activities

Cell Line IC50_{50} (nM) Activity
NCI-H52019Lung cancer inhibition
SNU-1659Gastric cancer inhibition
KATO III73Gastric cancer inhibition
Ba/F3 (wild-type RET)Not specifiedThyroid-cancer derived cell inhibition

Recent Studies

  • Anticancer Efficacy : A study reported that derivatives of 5-amino-1H-pyrazole-4-carboxamide showed promising anticancer activities against various cell lines, suggesting that modifications to its structure could enhance efficacy against specific mutations in FGFRs .
  • Inhibition of RET Kinase : Research has also highlighted the compound's ability to suppress growth in Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), indicating its potential as a selective RET kinase inhibitor .
  • Covalent Binding Studies : X-ray co-crystal structures have confirmed that the compound irreversibly binds to FGFR1, providing insights into its mechanism and paving the way for further drug development targeting FGFR-related cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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